molecular formula C14H8F4O2 B572064 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261772-06-8

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B572064
CAS No.: 1261772-06-8
M. Wt: 284.21
InChI Key: WUSDOOIDUMQOLE-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O2 It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, cost, and safety. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives or reduced to form alcohols.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products include various substituted benzoic acids.

    Oxidation: Products include carboxylic acid derivatives.

    Reduction: Products include alcohols and other reduced forms of the original compound.

Scientific Research Applications

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzoic acid
  • 2,6-Bis(trifluoromethyl)benzoic acid
  • 2-Fluoro-3-(trifluoromethyl)benzoic acid

Uniqueness

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-6-5-8(7-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSDOOIDUMQOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681445
Record name 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261772-06-8
Record name 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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